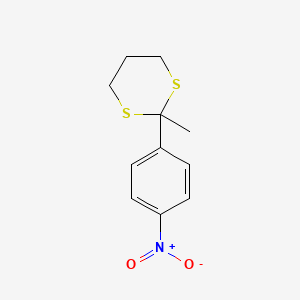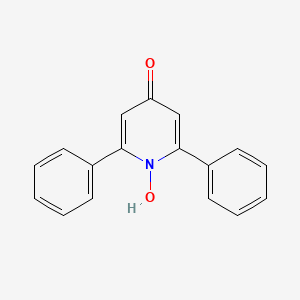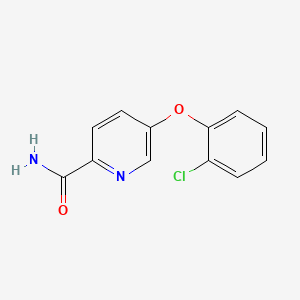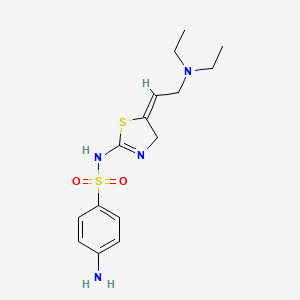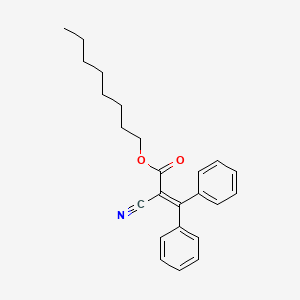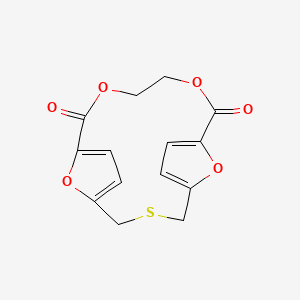
10,13,18,19-Tetraoxa-3-thiatricyclo(13.2.1.1(sup 5,8))nonadeca-5,7,15,17-tetraene-9,14-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10,13,18,19-Tetraoxa-3-thiatricyclo(13.2.1.1(sup 5,8))nonadeca-5,7,15,17-tetraene-9,14-dione is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its multiple oxygen and sulfur atoms, which contribute to its distinct chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10,13,18,19-Tetraoxa-3-thiatricyclo(13.2.1.1(sup 5,8))nonadeca-5,7,15,17-tetraene-9,14-dione typically involves multi-step organic reactions. The process often starts with the formation of the core tricyclic structure, followed by the introduction of oxygen and sulfur atoms through various functional group transformations. Common reagents used in these reactions include oxidizing agents, sulfur sources, and catalysts that facilitate the formation of the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
10,13,18,19-Tetraoxa-3-thiatricyclo(13.2.1.1(sup 5,8))nonadeca-5,7,15,17-tetraene-9,14-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can modify the oxidation state of sulfur and oxygen atoms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts that facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
10,13,18,19-Tetraoxa-3-thiatricyclo(13.2.1.1(sup 5,8))nonadeca-5,7,15,17-tetraene-9,14-dione has several applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions involving sulfur and oxygen atoms.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that target specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 10,13,18,19-Tetraoxa-3-thiatricyclo(13.2.1.1(sup 5,8))nonadeca-5,7,15,17-tetraene-9,14-dione involves its interaction with molecular targets through its oxygen and sulfur atoms. These atoms can form hydrogen bonds, coordinate with metal ions, or participate in redox reactions, thereby influencing various biochemical pathways. The compound’s tricyclic structure also allows it to fit into specific binding sites of enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
10,13,18,19-Tetraoxa-3-thiatricyclo(13.2.1.1(sup 5,8))nonadeca-5,7,15,17-tetraene-9,14-dione: This compound itself serves as a reference point for comparison.
This compound derivatives: Various derivatives with different functional groups can be compared to understand the influence of these groups on the compound’s properties.
Uniqueness
The uniqueness of this compound lies in its tricyclic structure and the presence of multiple oxygen and sulfur atoms. These features confer distinct reactivity and interaction capabilities, making it a valuable compound for diverse scientific applications.
Propriétés
Numéro CAS |
73853-09-5 |
|---|---|
Formule moléculaire |
C14H12O6S |
Poids moléculaire |
308.31 g/mol |
Nom IUPAC |
10,13,18,19-tetraoxa-3-thiatricyclo[13.2.1.15,8]nonadeca-1(17),5,7,15-tetraene-9,14-dione |
InChI |
InChI=1S/C14H12O6S/c15-13-11-3-1-9(19-11)7-21-8-10-2-4-12(20-10)14(16)18-6-5-17-13/h1-4H,5-8H2 |
Clé InChI |
XDWFFNYNEASDGP-UHFFFAOYSA-N |
SMILES canonique |
C1COC(=O)C2=CC=C(O2)CSCC3=CC=C(O3)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-Biphenyl]-4-carboxylic acid, 4'-octyl-, 4-[(2S)-2-methylbutyl]phenyl ester](/img/structure/B14459850.png)
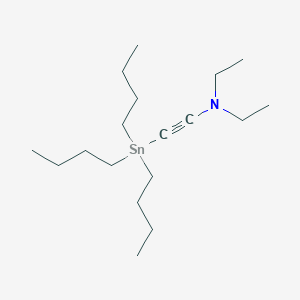
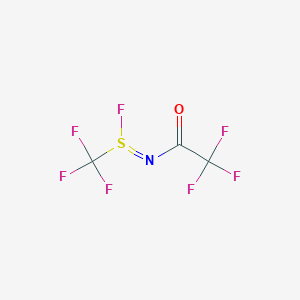
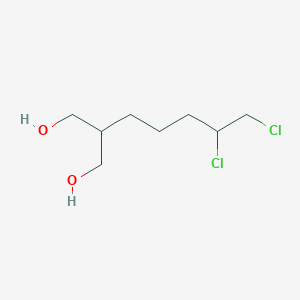
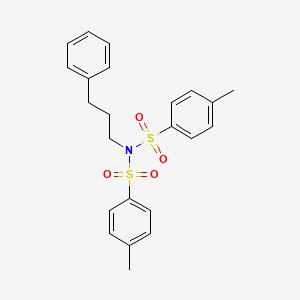
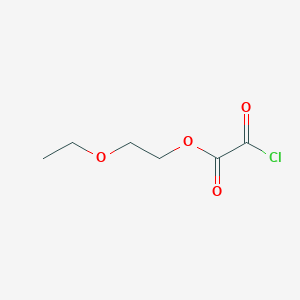
![Ethanaminium, N-[4-[(2-chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride](/img/structure/B14459912.png)
